molecular formula C24H19Cl2N3OS B2398947 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1207037-90-8

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2398947
CAS RN: 1207037-90-8
M. Wt: 468.4
InChI Key: NUYNKIHBNFBWSG-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as DTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTTA is a thioacetamide derivative that is known to have various biochemical and physiological effects, making it an important tool for researchers in the field of pharmacology.

Scientific Research Applications

Synthesis and Antibacterial Activity

A body of research has been devoted to synthesizing novel chemical derivatives similar to the specified compound and evaluating their antimicrobial activities. For instance, derivatives have been created to explore their effectiveness against various microbial organisms. These studies indicate that the chemical framework of the specified compound can serve as a base for creating potent antimicrobial agents, highlighting its importance in the development of new therapeutic drugs (Mistry, Desai, & Intwala, 2009).

Antitumor and Anticancer Applications

Further investigations have extended into the antitumor and anticancer potentials of compounds structurally related to "2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide". These studies explore the synthesis of derivatives bearing different heterocyclic rings to assess their in vitro antitumor activities against a range of human tumor cell lines. The findings suggest that certain derivatives exhibit significant anticancer activities, which may be attributed to the core structural motifs shared with the specified compound (Yurttaş, Tay, & Demirayak, 2015).

Anticonvulsant Activity

Research also delves into the anticonvulsant properties of related compounds, aiming to identify new therapeutic options for epilepsy and other seizure disorders. By synthesizing and testing various derivatives for their efficacy in preventing seizures induced by maximal electroshock, these studies highlight the therapeutic potential of the chemical structure underlying the specified compound in treating neurological conditions (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Corrosion Inhibition

Additionally, derivatives of the specified compound have been synthesized and characterized for their potential as corrosion inhibitors, particularly for carbon steel in acidic environments. This research is pivotal for industrial applications, where effective corrosion inhibitors can significantly reduce material degradation and maintenance costs (Rouifi et al., 2020).

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3OS/c1-16-7-10-18(11-8-16)28-23(30)15-31-24-27-14-22(17-9-12-20(25)21(26)13-17)29(24)19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYNKIHBNFBWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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